molecular formula C12H8FNO3 B6300174 4-(3-Fluoro-4-hydroxyphenyl)picolinic acid CAS No. 1261896-80-3

4-(3-Fluoro-4-hydroxyphenyl)picolinic acid

Cat. No.: B6300174
CAS No.: 1261896-80-3
M. Wt: 233.19 g/mol
InChI Key: RUDBXJWDBFXKGF-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-hydroxyphenyl)picolinic acid is a chemical compound with significant potential in various fields of research. It is known for its unique structure, which includes a fluorine atom and a hydroxyl group attached to a phenyl ring, and a picolinic acid moiety.

Preparation Methods

The synthesis of 4-(3-Fluoro-4-hydroxyphenyl)picolinic acid typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound .

Chemical Reactions Analysis

4-(3-Fluoro-4-hydroxyphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction can lead to the formation of an alcohol .

Scientific Research Applications

4-(3-Fluoro-4-hydroxyphenyl)picolinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-hydroxyphenyl)picolinic acid involves its interaction with specific molecular targets. It is known to bind to zinc finger proteins, which are involved in various cellular processes, including DNA repair and transcription . By binding to these proteins, this compound can modulate their activity and affect cellular functions .

Comparison with Similar Compounds

4-(3-Fluoro-4-hydroxyphenyl)picolinic acid can be compared with other similar compounds, such as:

    5-Fluoro-2-picolinic acid: This compound has a similar structure but differs in the position of the fluorine atom.

    3-Fluoro-4-hydroxyphenylacetic acid: This compound has a similar phenyl ring structure but differs in the carboxylic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-5-7(1-2-11(9)15)8-3-4-14-10(6-8)12(16)17/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDBXJWDBFXKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC=C2)C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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